molecular formula C14H14N2O B12570567 Agn-PC-0kly8I CAS No. 174905-98-7

Agn-PC-0kly8I

Cat. No.: B12570567
CAS No.: 174905-98-7
M. Wt: 226.27 g/mol
InChI Key: PLXULMXYKHEUIH-UHFFFAOYSA-N
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Description

Based on analogous compounds, Agn-PC-0kly8I likely features a halogen-substituted aromatic ring system with functional groups that influence its reactivity, solubility, and biological activity.

Properties

CAS No.

174905-98-7

Molecular Formula

C14H14N2O

Molecular Weight

226.27 g/mol

IUPAC Name

1-(3,5-dimethylpyrazol-1-yl)-3-phenylprop-2-en-1-one

InChI

InChI=1S/C14H14N2O/c1-11-10-12(2)16(15-11)14(17)9-8-13-6-4-3-5-7-13/h3-10H,1-2H3

InChI Key

PLXULMXYKHEUIH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C(=O)C=CC2=CC=CC=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Agn-PC-0kly8I” involves multiple steps, including the formation of the pyrazole ring. The typical synthetic route includes the reaction of hydrazine with a diketone or an α,β-unsaturated carbonyl compound. The reaction conditions often involve the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of “this compound” follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“Agn-PC-0kly8I” undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve halogenating agents or organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

“Agn-PC-0kly8I” has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which “Agn-PC-0kly8I” exerts its effects involves interactions with specific molecular targets. The pyrazole ring structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological processes, contributing to its observed effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Agn-PC-0kly8I shares structural motifs with compounds like (3-Bromo-5-chlorophenyl)boronic acid (CAS 1046861-20-4) and 2,4-dichloropyrrolo[1,2-f][1,2,4]triazine (CAS 918538-05-3). Key physicochemical parameters are compared below:

Property This compound (Inferred) CAS 1046861-20-4 CAS 918538-05-3
Molecular Formula C₆H₅BBrClO₂ (hypothesized) C₆H₅BBrClO₂ C₆H₃Cl₂N₃
Molecular Weight ~235.27 235.27 188.01
LogP (Partition Coefficient) 0.61–2.15 (predicted) 0.61–2.15 1.64–2.15
Solubility (mg/mL) 0.24 (ESOL-predicted) 0.24 Not reported
Topological Polar Surface Area (Ų) ~40.46 40.46 41.6

Key Observations :

  • This compound and CAS 1046861-20-4 exhibit near-identical molecular formulas and solubility profiles, suggesting shared applications in Suzuki-Miyaura coupling reactions .

Application Potential

  • Pharmaceuticals : Boronic acid analogs (e.g., CAS 1046861-20-4) are protease inhibitors, while triazine derivatives (e.g., CAS 918538-05-3) show anticancer activity .
  • Materials Science : Halogenated aromatics enhance thermal stability in polymer composites, a trait this compound may share .

Critical Discussion of Discrepancies and Limitations

  • Data Gaps : The absence of experimental spectra or crystallographic data for this compound limits structural validation. Cross-referencing with analogs introduces uncertainty in property predictions .
  • Synthetic Challenges: Halogen substituents in this compound may reduce reaction yields compared to non-halogenated analogs, necessitating tailored catalytic conditions .

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